![molecular formula C18H20FNO5S B1230474 5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide is a heteroarene and an aromatic amide.
Applications De Recherche Scientifique
Radioprotective Activity
Fluorine-containing amides, similar to the compound , have shown potential in radioprotective activity. For instance, a study by Vasil'eva and Rozhkov (1992) synthesized N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, demonstrating their effectiveness in providing radioprotection.
Cerebrovasodilation Properties
In the realm of cerebrovasodilation, compounds with structural similarities have been noted for their selective inhibition of the enzyme carbonic anhydrase, leading to anticonvulsant activities. A study by Barnish et al. (1981) discussed various sulfonamides, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, and their significant role in increasing cerebral blood flow.
Application in Bio-Imaging
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for detecting Cd2+ and CN− ions, as per Ravichandiran et al. (2020). This chemosensor could be instrumental in bio-imaging applications, particularly in live cells and zebrafish larvae.
Neuroimaging in Alzheimer's Disease
Fluoro-substituted compounds have been used in neuroimaging studies, particularly in the context of Alzheimer's disease. Kepe et al. (2006) utilized a fluoro-substituted benzamide as a molecular imaging probe for studying serotonin 1A receptors in the brains of Alzheimer's patients.
Application in Hepatocyte Research
Compounds similar to the one have been used in hepatocyte research, particularly in the study of enzyme activity. Nicoll-Griffith et al. (2004) discussed the use of a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor as a probe for CYP3A activity in rat and human hepatocytes.
Propriétés
Nom du produit |
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide |
|---|---|
Formule moléculaire |
C18H20FNO5S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H20FNO5S/c19-14-5-3-13(4-6-14)11-26(22,23)12-16-7-8-17(25-16)18(21)20-10-15-2-1-9-24-15/h3-8,15H,1-2,9-12H2,(H,20,21) |
Clé InChI |
DMOZHKAXMRNTJJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



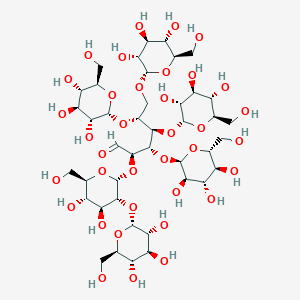
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
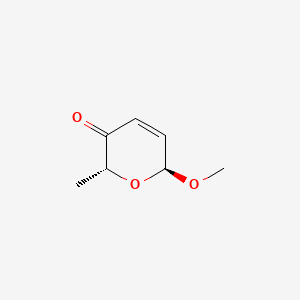
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
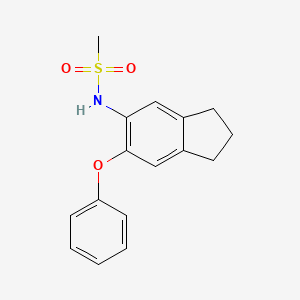
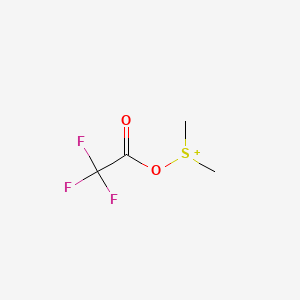
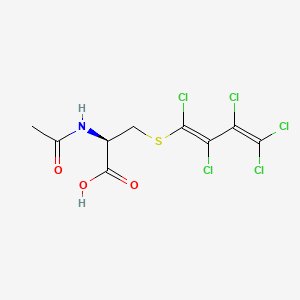
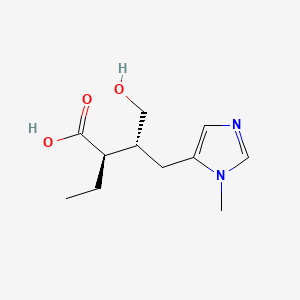

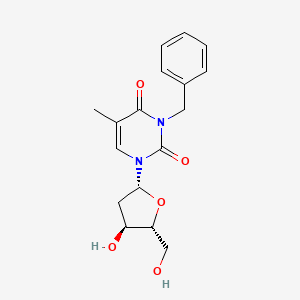
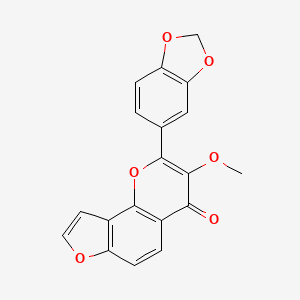
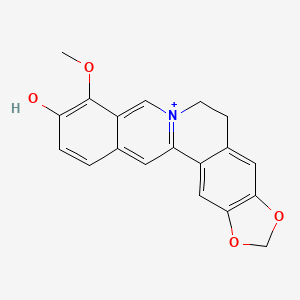
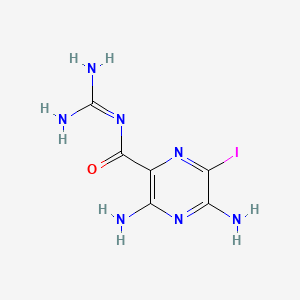
![4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B1230414.png)